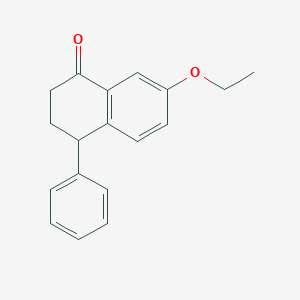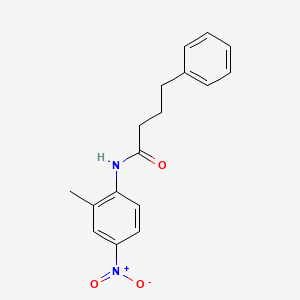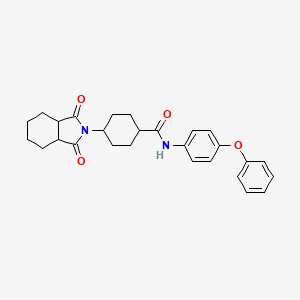
7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone
Descripción general
Descripción
7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone, also known as ENB, is a synthetic compound that belongs to the family of naphthalenone derivatives. ENB has been extensively studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by modulating the activity of various signaling pathways involved in cell growth and survival, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antiproliferative activity against cancer cells, neuroprotective effects, and antipsychotic effects. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, this compound also has several limitations, including its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For the study of 7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone include the development of this compound-based drugs, the study of the structure-activity relationship of this compound and its derivatives, and the study of the pharmacokinetics and pharmacodynamics of this compound.
Aplicaciones Científicas De Investigación
7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. This compound has been shown to exhibit antiproliferative activity against cancer cells and has been proposed as a potential drug candidate for the treatment of breast cancer. This compound has also been shown to exhibit neuroprotective effects and has been proposed as a potential drug candidate for the treatment of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-2-20-14-8-9-16-15(13-6-4-3-5-7-13)10-11-18(19)17(16)12-14/h3-9,12,15H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNAKEWKKOHTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(CCC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B3979010.png)
![5-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3979024.png)

![{4-benzyl-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B3979031.png)

![N-(4-ethoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3979047.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3979058.png)
![3-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3979066.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-chlorophenyl)-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3979071.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B3979074.png)
![2-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]hexanamide](/img/structure/B3979080.png)
![4-methyl-3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3979083.png)
![4-{5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3979089.png)